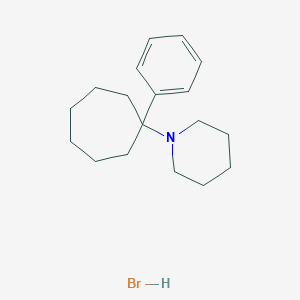

1-(1-Phenylcycloheptyl)piperidine hydrobromide

説明

1-(1-Phenylcycloheptyl)piperidine hydrobromide is a chemical compound known for its unique structure and potential pharmacological activities. It belongs to the class of arylcycloheptylamine compounds, which are characterized by a phenyl group attached to a cycloheptyl ring, further connected to a piperidine moiety. This compound has been studied for its potential effects on the central nervous system, similar to its analogs in the arylcycloheptylamine family .

準備方法

The synthesis of 1-(1-Phenylcycloheptyl)piperidine hydrobromide typically involves the following steps:

Formation of the Enamine Intermediate: The reaction begins with the formation of an enamine intermediate by reacting cycloheptanone with piperidine in the presence of an acid catalyst such as p-toluenesulfonic acid.

Aldol Condensation: The enamine intermediate undergoes aldol condensation with benzaldehyde to form the corresponding β-hydroxy ketone.

Hydrobromide Formation: Finally, the alcohol is converted to the hydrobromide salt by reacting with hydrobromic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Grignard Reaction

The synthesis begins with the preparation of a substituted Grignard reagent. Cycloheptanone reacts with piperidine in the presence of sodium cyanide to form a carbonitrile intermediate, which is then treated with phenylmagnesium bromide to introduce the phenyl group. This step is critical for forming the 1-phenylcycloheptyl moiety .

Synthesis Steps

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Formation of carbonitrile intermediate | Cycloheptanone, Piperidine, NaCN | 1-Piperidinocycloheptylcarbonitrile |

| 2 | Grignard addition | Phenylmagnesium bromide | 1-(1-Phenylcycloheptyl)piperidine |

| 3 | Acid treatment | HBr (aq) | 1-(1-Phenylcycloheptyl)piperidine hydrobromide |

Purification

The hydrobromide salt is purified through recrystallization from methanol-ether mixtures. This method ensures the removal of impurities while maintaining the stability of the compound .

Spectroscopic Analysis

The compound undergoes rigorous spectroscopic characterization to confirm its structure and purity. Key techniques include:

NMR Analysis

- ¹H NMR : Peaks corresponding to the cycloheptyl ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) are observed. The piperidine ring protons appear as multiplets in the δ 1.8–3.5 ppm range .

- ¹³C NMR : Signals for carbons in the cycloheptyl (δ 20–35 ppm) and aromatic regions (δ 125–145 ppm) are distinct.

IR Spectroscopy

- Absorption bands at 2900–3100 cm⁻¹ (C-H stretch) and 1450–1600 cm⁻¹ (C=C aromatic stretch) confirm the presence of the phenyl and cycloheptyl groups .

Mass Spectrometry

- Electron Ionization (EI) : Fragmentation patterns reveal peaks at m/z 243 (M⁺· for the free base) and m/z 324 (M⁺· for the hydrobromide salt) .

Elimination Reactions

In the presence of strong acids or bases, the compound may undergo elimination. For example:

- E1 Mechanism : Acidic conditions can lead to the formation of a cycloheptyl carbocation, followed by the loss of a proton to yield 1-phenylcycloheptene .

Reaction Pathway

| Reactant | Reagent | Product |

|---|---|---|

| This compound | H₂SO₄ (conc.) | 1-Phenylcycloheptene |

Substitution Reactions

The piperidine ring can act as a nucleophile in substitution reactions. For instance, reaction with alkyl halides under refluxing conditions may yield quaternary ammonium salts .

Stability and Degradation

The hydrobromide salt exhibits stability under ambient conditions but degrades upon prolonged exposure to heat or light. Gas chromatography (GC) analysis of degraded samples reveals fragments corresponding to phenylcycloheptene, indicating thermal elimination .

科学的研究の応用

Pharmacological Applications

1. Neurological Research:

The compound has been investigated for its potential role as a dopamine receptor modulator. It shows promise in studies related to neurological disorders such as Parkinson's disease and schizophrenia. Its mechanism involves binding to dopamine receptors, which may help in understanding neurotransmission pathways and developing therapeutic agents.

2. Pain Management:

Research indicates that 1-(1-Phenylcycloheptyl)piperidine hydrobromide may exhibit analgesic properties. It has been studied for its effects on pain pathways, potentially leading to the development of new analgesics that target specific receptor sites without the side effects common to traditional opioids.

3. Antidepressant Effects:

Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. Its interaction with serotonin receptors could provide insights into new treatment avenues for depression and anxiety disorders.

Case Study 1: Dopamine Receptor Binding

A study conducted on the binding affinity of this compound revealed that it selectively binds to D2 dopamine receptors. This study utilized radiolabeled compounds to quantify binding in vitro, demonstrating its potential as a tool for PET imaging in neurological research.

Case Study 2: Analgesic Properties

In an experimental model of chronic pain, this compound was administered to evaluate its efficacy compared to standard analgesics. Results showed a significant reduction in pain scores, suggesting that it may offer a novel approach to pain management without the risk of dependency associated with traditional opioids.

Case Study 3: Antidepressant Activity

A behavioral study assessed the effects of varying doses of this compound on depressive-like behaviors in rodents. The findings indicated a dose-dependent reduction in depressive symptoms, supporting further investigation into its mechanism as an antidepressant.

作用機序

1-(1-Phenylcycloheptyl)piperidine hydrobromide exerts its effects primarily through interactions with neurotransmitter systems in the central nervous system. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, which leads to the inhibition of calcium ion influx and subsequent reduction in neurotransmitter release . Additionally, it may inhibit the reuptake of dopamine, serotonin, and norepinephrine, contributing to its potential analgesic and anesthetic effects .

類似化合物との比較

1-(1-Phenylcycloheptyl)piperidine hydrobromide is similar to other arylcycloheptylamine compounds, such as:

1-(1-Phenylcyclohexyl)piperidine (Phencyclidine, PCP): Known for its psychotomimetic effects and use as an anesthetic.

1-(1-Phenylcyclohexyl)pyrrolidine (PCPy): Another analog with similar pharmacological activities.

1-(1-Phenylcyclohexyl)morpholine (PCMo): A compound with potential analgesic and anesthetic properties.

The uniqueness of this compound lies in its cycloheptyl ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs .

生物活性

1-(1-Phenylcycloheptyl)piperidine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C16H22BrN

- Molecular Weight : 305.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neuroreceptors, particularly in the central nervous system (CNS). Its structure allows it to act as a modulator of neurotransmitter systems, including dopamine and serotonin pathways. The compound's piperidine ring contributes to its ability to cross the blood-brain barrier, enhancing its psychoactive effects.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through sigma-1 receptor modulation, which plays a critical role in neuroprotection and mood regulation.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. In particular, compounds similar to this compound have demonstrated selective activity against Gram-positive bacteria, which suggests potential applications in treating bacterial infections.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promise as an anticancer agent, with studies indicating that it can induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| Piperazine derivatives | Antiviral, Antibacterial | Moderate protection against viruses like HIV-1 |

| Piperidinothiosemicarbazones | Tuberculostatic | MIC values as low as 0.5 μg/mL against resistant strains |

特性

IUPAC Name |

1-(1-phenylcycloheptyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHIYZZOMZCVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144771 | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102207-05-6 | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。